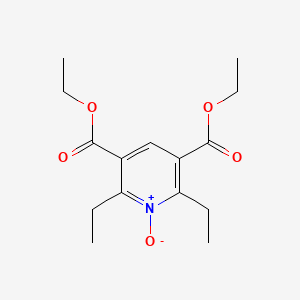

![molecular formula C21H25BO5 B1466104 Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester CAS No. 1029439-20-0](/img/structure/B1466104.png)

Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester

Vue d'ensemble

Description

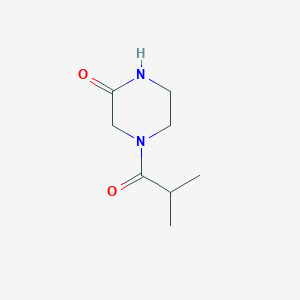

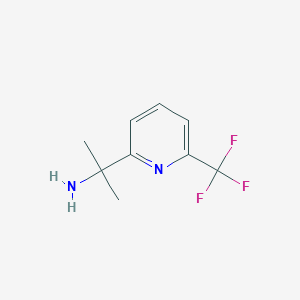

Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester is a useful research compound. Its molecular formula is C21H25BO5 and its molecular weight is 368.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

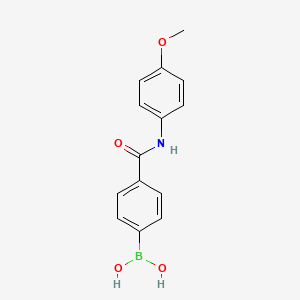

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

This compound is widely used in the Suzuki-Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic synthesis . The presence of the dioxaborolane moiety allows for the borylation of aryl halides, facilitating the synthesis of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

Material Science: Conjugated Polymers

In material science, this ester serves as a precursor for the synthesis of conjugated polymers. These polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells . The boronate ester groups enable the introduction of pi-conjugation into polymer backbones, enhancing their electronic properties.

Medicinal Chemistry: Drug Discovery

The boronate ester functionality of this compound is essential in medicinal chemistry for the discovery of new drugs. It can be used to create boron-containing molecules that exhibit unique biological activities, potentially leading to the development of novel therapeutics .

Catalysis: Transition Metal Catalysts

This ester is used in the study of transition metal-catalyzed reactions. Its ability to form stable complexes with metals like palladium facilitates various catalytic processes, including oxidative addition and reductive elimination, which are crucial steps in many catalytic cycles .

Analytical Chemistry: Chemosensors

In analytical chemistry, the boronate ester moiety can act as a chemosensor. It can be used to detect and quantify alcohols and sugars due to its ability to form reversible covalent bonds with diols, which is valuable in biochemical assays and diagnostics .

Agricultural Chemistry: Pesticide Development

The boronate ester group is also significant in the development of pesticides. It can be incorporated into molecules that disrupt the life cycle of pests, providing a targeted approach to pest control in agriculture .

Environmental Science: Pollutant Removal

In environmental science, this compound can be applied to the removal of pollutants. Its chemical structure allows it to bind with certain organic contaminants, aiding in their extraction from water sources and soil .

Biochemistry: Protein Modification

Lastly, in biochemistry, the boronate ester can be used for the post-translational modification of proteins. It enables the site-specific labeling of proteins with fluorescent tags or other markers, which is essential for studying protein function and dynamics .

Propriétés

IUPAC Name |

methyl 2-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BO5/c1-20(2)21(3,4)27-22(26-20)16-11-13-17(14-12-16)25-18(19(23)24-5)15-9-7-6-8-10-15/h6-14,18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYWXRDNPQGFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1466025.png)

![1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1466032.png)

![2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1466033.png)